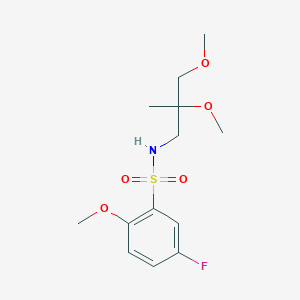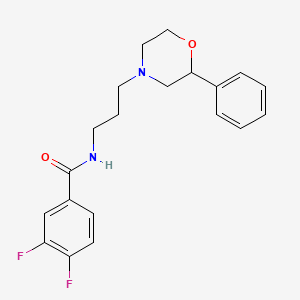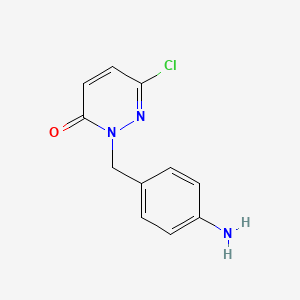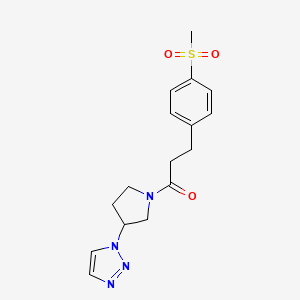
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H11BrCl2N2O3 and its molecular weight is 442.09. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
An iron(III) salt combined with a zinc(II) salt catalyzes the arylation, heteroarylation, and alkenylation of propionamides, which could be relevant for the chemical modification or synthesis involving (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. This process involves C–H activation and C–C bond formation, hinting at the compound's potential utility in complex organic syntheses and material sciences (L. Ilies et al., 2017).
Structural and Molecular Studies
Analogs of A77 1726, an active metabolite of the immunosuppressive drug leflunomide, include compounds with structural similarities to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. These compounds have been studied for their potential to inhibit tyrosine kinase epidermal growth factor receptor (EGFR), which is crucial for understanding the compound's biological interactions and potential therapeutic applications (Sutapa Ghosh et al., 1999).
Antipathogenic Properties
Thiourea derivatives, including those with 3,5-dichlorophenyl groups, have demonstrated significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's potential as a basis for developing new antimicrobial agents with specific antibiofilm properties, which could be crucial in addressing resistant bacterial infections (Carmen Limban et al., 2011).
Organic Synthesis and Chemical Analysis
The compound's structural features, such as the chlorophenyl and methoxy groups, are essential in organic synthesis and chemical analysis. Studies on similar structures have led to advancements in synthetic methodologies, including nucleophilic substitutions and cyclization reactions, which are fundamental in pharmaceutical chemistry and material science (Yuto Yabuuchi et al., 2016).
Spectroscopic and Structural Characterization
Investigations into compounds like 4-chloro-N-(2-methoxyphenyl) benzamidoxime, which share functional groups with (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, provide insights into their structural and electronic configurations through spectroscopic methods. These studies are crucial for understanding the chemical behavior, reactivity, and potential applications of such compounds in various fields, including medicinal chemistry and materials science (Y. Kara et al., 2013).
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c1-25-15-4-9(3-14(18)16(15)23)2-10(8-21)17(24)22-13-6-11(19)5-12(20)7-13/h2-7,23H,1H3,(H,22,24)/b10-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIPEPXUNCAXPN-SGAXSIHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine](/img/structure/B2834565.png)


![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)
![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)
![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)



![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)